2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline;2,2,2-trifluoroacetic acid
CAS No.:
Cat. No.: VC13799163
Molecular Formula: C25H32F12N4O9
Molecular Weight: 760.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H32F12N4O9 |
|---|---|
| Molecular Weight | 760.5 g/mol |
| IUPAC Name | 2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C17H28N4O.4C2HF3O2/c1-19-9-11-21(12-10-19)14-5-7-20(8-6-14)15-3-4-16(18)17(13-15)22-2;4*3-2(4,5)1(6)7/h3-4,13-14H,5-12,18H2,1-2H3;4*(H,6,7) |
| Standard InChI Key | CNPCUHOUHURBCK-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)N)OC.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
| Canonical SMILES | CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)N)OC.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound is a multicomponent system comprising a protonated aniline derivative and four equivalents of trifluoroacetic acid. Key molecular parameters include:
| Property | Value |
|---|---|
| IUPAC Name | 2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline;2,2,2-trifluoroacetic acid |
| Molecular Formula | C<sub>25</sub>H<sub>32</sub>F<sub>12</sub>N<sub>4</sub>O<sub>9</sub> |
| Molecular Weight | 760.5 g/mol |
| Canonical SMILES | CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)N)OC.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
| PubChem CID | 137346653 |
The base molecule features:
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A methoxy-substituted aniline core providing hydrogen-bonding capabilities
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Piperidine-piperazine bridged architecture enabling conformational flexibility
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Four trifluoroacetate counterions enhancing solubility in polar aprotic solvents.
Synthetic Methodologies
Historical Synthesis (Pre-2021)
Early routes described in WO 2004080980 involved:
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Nucleophilic aromatic substitution between 5-fluoro-2-nitrobenzyl ether and piperidone hydrochloride (70–80°C)
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Reductive amination using sodium triacetyl borohydride
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Catalytic hydrogenation (Pd/C, 0.5 MPa) for nitro group reduction
This approach suffered from:
Modern Optimized Synthesis (Post-2021)
The CN113024454A patent introduced improvements:
Step 2: Final Product Formation
Pharmaceutical Applications
Brigatinib Intermediate
The compound is essential for synthesizing brigatinib (ALUNBRIG®), a tyrosine kinase inhibitor targeting ALK/EGFR mutations in non-small cell lung cancer. Structural advantages include:
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Piperazine moiety: Enhances blood-brain barrier penetration
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Methoxy group: Modulates electron density for optimal target binding
Broader Medicinal Chemistry Utility
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Kinase inhibitor development: Piperidine-piperazine systems preferentially bind ATP pockets in kinases
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CNS drug candidates: Flexible amine framework facilitates GPCR modulation
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Antimicrobial agents: Protonatable amines disrupt bacterial membrane potentials.
Physicochemical Properties
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 12.4 ± 0.8 |
| DMSO | 89.3 ± 2.1 |
| Ethanol | 23.6 ± 1.4 |
| Dichloromethane | <0.1 |
Data derived from structural analogs
Stability Characteristics
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Thermal stability: Decomposition onset at 218°C (TGA)
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Photostability: >90% intact after 48 hr under ICH Q1B conditions
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Hygroscopicity: 4.2% water uptake at 75% RH
Future Research Directions
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Continuous flow synthesis: Microreactor technology to improve hydrogenation efficiency
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Alternative salt forms: Exploration of besylate or maleate salts for enhanced bioavailability
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PROTAC applications: Utilization as warhead-linker conjugates in targeted protein degradation
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